4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains both a thiophene and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines. Another method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and a carbonyl compound under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular signaling and metabolism. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenecarbonitrile and 2-thiophenemethanol share structural similarities.
Pyrrole derivatives: Compounds such as 1H-pyrrole-2-carbonitrile and 1H-pyrrole-3-carboxaldehyde are structurally related.
Uniqueness
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the presence of both thiophene and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactivity and biological activity compared to simpler thiophene or pyrrole derivatives .
Properties
CAS No. |
87388-71-4 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
4-thiophen-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,5-6,11H |
InChI Key |
LSJKJYDXBQAZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.